7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the family of coumarins and oxazoles This compound is known for its unique structural features, which include a chromenone core fused with a benzo[d]oxazole moiety and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-diethylamino-4-hydroxycoumarin with 5,6-dimethylbenzo[d]oxazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and imaging due to its ability to bind to specific biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. It can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Similar structure but lacks the benzo[d]oxazole moiety.
5,6-Dimethylbenzo[d]oxazole-2-carbaldehyde: Contains the benzo[d]oxazole moiety but lacks the chromenone core.
7-Diethylamino-4-hydroxycoumarin: Similar structure but with a hydroxyl group instead of the benzo[d]oxazole moiety.
Uniqueness
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chromenone and benzo[d]oxazole moieties, along with the diethylamino group, makes it a versatile compound with diverse applications in various scientific fields.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(diethylamino)-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-5-24(6-2)16-8-7-15-11-17(22(25)27-19(15)12-16)21-23-18-9-13(3)14(4)10-20(18)26-21/h7-12H,5-6H2,1-4H3 |
InChI Key |
MMRQSPGNSYZEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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